molecular formula C16H14N4O2 B5773192 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No. B5773192
M. Wt: 294.31 g/mol
InChI Key: HFRUOXLZXPPFHO-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is not well understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide has been shown to exhibit significant antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide in lab experiments is its high potency and selectivity. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide. One potential direction is to investigate the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activity. Additionally, further studies are needed to investigate the potential applications of this compound in various fields, including medicinal chemistry and drug discovery. Finally, efforts should be made to develop new synthetic methods for the preparation of this compound, in order to improve its solubility and other physical properties.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide has been accomplished using various methods. One of the most commonly used methods involves the reaction between 1H-benzimidazole-2-carbohydrazide and 3-hydroxybenzaldehyde in the presence of acetic acid. This method results in the formation of a yellow-colored solid that can be purified using recrystallization techniques.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-13-5-3-4-12(8-13)9-18-19-16(22)10-20-11-17-14-6-1-2-7-15(14)20/h1-9,11,21H,10H2,(H,19,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRUOXLZXPPFHO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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